Cyclohexadeca-1,3,5,7,9,11,13,15-octayne
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Overview
Description
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a 16-membered carbon ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexadeca-1,3,5,7,9,11,13,15-octayne typically involves the Glaser coupling reaction, which is a well-known method for forming carbon-carbon bonds between terminal alkynes. The reaction is carried out under oxidative conditions, often using copper(I) salts as catalysts .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclohexadeca-1,3,5,7,9,11,13,15-octayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbon ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Cyclohexadeca-1,3,5,7,9,11,13,15-octayne involves its ability to interact with various molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a larger ring structure.
Cyclododeca-1,3,5,7,9,11-hexyne: A smaller ring polyacetylene with fewer triple bonds.
Uniqueness: Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is unique due to its specific ring size and the number of triple bonds, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and organic electronics .
Properties
CAS No. |
145270-73-1 |
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Molecular Formula |
C16 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
cyclohexadecaoctayne |
InChI |
InChI=1S/C16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1 |
InChI Key |
DBLHPOVFUSTSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#C1 |
Origin of Product |
United States |
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